molecular formula C21H14FNO3 B2682816 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 637323-31-0

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No. B2682816
CAS RN: 637323-31-0
M. Wt: 347.345
InChI Key: CTTVYUYDWXOFLX-UHFFFAOYSA-N
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Description

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic compound that belongs to the class of quinolone carboxylic acids. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Organic Synthesis

This compound can be used as a building block in organic synthesis . It can be involved in the catalytic protodeboronation of pinacol boronic esters . This process is crucial in the formation of various organic compounds .

Anti-Markovnikov Hydromethylation

The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in the field of organic chemistry .

Inhibition of Dihydroorotate Dehydrogenase

A 4-quinolinecarboxylic acid analogue, brequinar sodium, has been used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine . This suggests that “6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid” could potentially have similar applications.

Antimicrobial Potential

Some quinoline derivatives have shown good antimicrobial potential . Therefore, it’s possible that “6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid” could be used in the development of new antimicrobial agents.

Anti-Inflammatory Activity

Quinoline derivatives have been synthesized with strong anti-inflammatory activity . This suggests that “6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.

Suzuki–Miyaura Coupling

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . This compound could potentially be used in this type of coupling reaction.

Mechanism of Action

properties

IUPAC Name

6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c1-12-2-4-13(5-3-12)19-8-9-20(26-19)18-11-16(21(24)25)15-10-14(22)6-7-17(15)23-18/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTVYUYDWXOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid

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